molecular formula C14H13NO4 B8308683 3-Benzyloxy-6-methyl-4-oxo-1,4-dihydro-pyridine-2-carboxylic acid

3-Benzyloxy-6-methyl-4-oxo-1,4-dihydro-pyridine-2-carboxylic acid

Cat. No. B8308683
M. Wt: 259.26 g/mol
InChI Key: FWVYQCPGBAGDAL-UHFFFAOYSA-N
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Patent
US08026261B2

Procedure details

A mixture of 3-benzyloxy-6-methyl-4-oxo-1,4-dihydro-pyridine-2-carboxylic acid (5.2 g, 20.0 mmol) in dimethylformamide (12 mL) was heated in an oil bath for 8 h. The temperature of the oil bath was maintained at 120° C. A solid separated upon cooling to RT. The solid 5-benzyloxy-2-methyl-1H-pyridin-4-one was suction filtered and washed with hexane. The isolated solid was dried under high vacuum for 16 h (3.32 g, 77% yield). 1H NMR (400 MHz, MeOH-D4) δ (ppm): 7.45-7.46 (m, overlapping peaks, 2H, Ar—H and CH), 7.29-7.39 (m, overlapping peaks, 4H, Ar—H), 6.34 (s, 1H, CH), 5.07 (s, 2H, OCH2), 2.30 (s, 3H, CH3); MS-ESI (m/z): 216.3 [M+1]+, 215.6 [M]+, 188.3.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:14](=[O:15])[CH:13]=[C:12]([CH3:16])[NH:11][C:10]=1C(O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CN(C)C=O>[CH2:1]([O:8][C:9]1[C:14](=[O:15])[CH:13]=[C:12]([CH3:16])[NH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(NC(=CC1=O)C)C(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in an oil bath for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
A solid separated
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling to RT
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
The isolated solid was dried under high vacuum for 16 h (3.32 g, 77% yield)
Duration
16 h

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C(C=C(NC1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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